molecular formula C14H19ClN2O4 B567540 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride CAS No. 1219153-60-2

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Cat. No.: B567540
CAS No.: 1219153-60-2
M. Wt: 314.766
InChI Key: KBTDRWBNFLCGPG-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C14H19ClN2O4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperazine ring, which is substituted with benzyl and methyl groups, and its hydrochloride salt form enhances its solubility in water .

Preparation Methods

The synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and benzyl chloride.

    Reaction Conditions: The piperazine is reacted with benzyl chloride under controlled conditions to form the benzyl-substituted piperazine intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation reactions to introduce the carboxylate groups at the desired positions on the piperazine ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyl and methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is utilized as a building block for synthesizing more complex organic molecules. It serves as a reagent in various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing sodium borohydride.
  • Substitution Reactions : Modifying the benzyl and methyl groups.

Biology

The compound has been investigated for its biological activities, including:

  • Cellular Interaction Studies : Research into its effects on cellular processes and interactions with biological macromolecules.
  • Mechanism of Action : Potential modulation of enzyme activity and cellular signaling pathways.

Medicine

Ongoing research aims to explore therapeutic applications, such as:

  • Drug Development : Investigating its efficacy in treating various diseases.
  • Pharmacological Studies : Understanding its effects on human health through animal models.

A study evaluated the biological activity of this compound on cancer cell lines. The compound exhibited significant cytotoxic effects, suggesting potential as an anticancer agent. The mechanism involved apoptosis induction through specific signaling pathways.

Case Study 2: Drug Development

Research focused on the compound's potential as a therapeutic agent for neurological disorders. Preclinical trials demonstrated its ability to modulate neurotransmitter systems, indicating promise for developing treatments for conditions like depression and anxiety.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS No. 129799-11-7) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, with a molecular weight of 278.30 g/mol. The compound is characterized by the presence of a piperazine ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine receptors, which are crucial for mood regulation and neurological function. The compound's ability to influence these pathways positions it as a potential candidate for treating mood disorders and other neurological conditions.

Key Mechanisms:

  • Receptor Interaction : Potential binding to serotonin and dopamine receptors.
  • Cellular Signaling : Modulation of signaling pathways that affect cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits significant biological activities across various domains:

  • Antidepressant Effects : Its interaction with neurotransmitter systems suggests potential antidepressant properties.
  • Antimicrobial Activity : Some studies have indicated its efficacy against certain bacterial strains, although detailed data on this aspect remain limited.

Comparative Biological Activity Table

Compound NameCAS NumberKey FeaturesBiological Activity
This compound 129799-11-7Piperazine derivativeModulates serotonin/dopamine receptors
1-Benzylpiperazine Not specifiedStimulant propertiesLimited interaction with neurotransmitter systems
1-Methylpiperazine Not specifiedLacks benzyl groupDifferent pharmacological profile
1-(3-Chlorophenyl)piperazine Not specifiedChlorophenyl substituentVaries in pharmacological effects

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Neurotransmitter Modulation Study : A study focused on the compound's binding affinity to serotonin receptors indicated a promising profile for antidepressant activity. The results suggested that the compound could potentially enhance serotonin levels in synaptic clefts.
  • Antimicrobial Evaluation : In vitro evaluations have shown that the compound exhibits antimicrobial activity against specific bacterial strains, although further research is needed to quantify its efficacy compared to standard antibiotics .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future investigation:

  • Therapeutic Applications : Further studies are warranted to explore its potential as a therapeutic agent in treating mood disorders and infections.
  • Mechanistic Studies : Detailed mechanistic studies are essential to fully understand how this compound interacts with various biological pathways.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTDRWBNFLCGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662614
Record name 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219153-60-2
Record name 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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